Cas no 1689990-96-2 ((2S)-2-(2,3-difluorophenyl)oxirane)
(2S)-2-(2,3-difluorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-(2,3-difluorophenyl)oxirane
- Oxirane, 2-(2,3-difluorophenyl)-, (2S)-
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- Inchi: 1S/C8H6F2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2/t7-/m1/s1
- InChI Key: GRAXVKDNMBJFDL-SSDOTTSWSA-N
- SMILES: O1C[C@@H]1C1=CC=CC(F)=C1F
Experimental Properties
- Density: 1.335±0.06 g/cm3(Predicted)
- Boiling Point: 167.2±40.0 °C(Predicted)
(2S)-2-(2,3-difluorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858405-0.05g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1858405-0.1g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1858405-0.25g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1858405-0.5g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1858405-1.0g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1858405-2.5g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1858405-5.0g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1858405-10.0g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1858405-1g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1858405-5g |
(2S)-2-(2,3-difluorophenyl)oxirane |
1689990-96-2 | 5g |
$3065.0 | 2023-09-18 |
(2S)-2-(2,3-difluorophenyl)oxirane Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (2S)-2-(2,3-difluorophenyl)oxirane
Chemical Profile of (2S)-2-(2,3-difluorophenyl)oxirane (CAS No. 1689990-96-2)
(2S)-2-(2,3-difluorophenyl)oxirane, identified by its Chemical Abstracts Service (CAS) number 1689990-96-2, is a fluorinated epoxide derivative with significant potential in the field of pharmaceutical and agrochemical research. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers characterized by a highly reactive oxygen atom. The presence of fluorine substituents at the 2 and 3 positions of the aromatic ring introduces unique electronic and steric properties, making this molecule a valuable intermediate in synthetic chemistry.
The stereochemistry of (2S)-2-(2,3-difluorophenyl)oxirane is particularly noteworthy, as the (S)-configuration at the chiral center enhances its interaction with biological targets. This chirality is crucial in medicinal chemistry, where enantiomeric purity can significantly influence pharmacological activity and metabolic stability. The compound's structure combines the rigidity of the aromatic ring with the flexibility of the epoxide moiety, allowing for diverse functionalization and derivatization.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. (2S)-2-(2,3-difluorophenyl)oxirane exemplifies this trend, as its fluorine atoms can modulate electronic effects and improve solubility in biological systems. This has made it a promising candidate for further development in drug discovery programs.
One of the most compelling applications of (2S)-2-(2,3-difluorophenyl)oxirane lies in its role as a building block for more complex pharmacophores. The epoxide group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols to form various derivatives. These reactions are highly versatile and have been utilized to generate libraries of compounds for high-throughput screening (HTS). For instance, researchers have explored its use in creating novel inhibitors targeting enzyme active sites by incorporating specific side chains through nucleophilic addition.
Recent studies have highlighted the potential of (2S)-2-(2,3-difluorophenyl)oxirane in developing kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways and are frequently targeted in oncology and inflammatory diseases. The combination of fluorine atoms and the chiral oxirane core allows for precise tuning of interactions with the ATP-binding pocket. Preliminary computational studies suggest that this compound can exhibit strong binding affinities due to favorable hydrophobic interactions and hydrogen bonding opportunities upon binding to target proteins.
The synthesis of (2S)-2-(2,3-difluorophenyl)oxirane presents an interesting challenge due to the need to maintain stereochemical integrity throughout the process. Traditional methods for epoxide synthesis often require careful control over reaction conditions to avoid racemization. Advances in asymmetric synthesis have enabled more efficient routes to enantiomerically pure epoxides like this one. Catalytic methods employing transition metals such as rhodium or ruthenium have been particularly effective in achieving high yields with minimal side products.
The pharmacokinetic properties of (2S)-2-(2,3-difluorophenyl)oxirane are also subjects of active investigation. Fluorinated aromatic compounds are known to exhibit prolonged half-lives due to reduced metabolic clearance. Additionally, the presence of fluorine atoms can influence passive diffusion across biological membranes, potentially enhancing oral bioavailability. These factors make it an attractive scaffold for drug development.
In agrochemical applications, (2S)-2-(2,3-difluorophenyl)oxirane has shown promise as a precursor for herbicides and fungicides. The structural features present in this compound allow for interactions with biological targets in plants that differ from traditional agrochemicals. This specificity can lead to more effective pest control while minimizing environmental impact.
The role of computational chemistry in optimizing derivatives of (2S)-2-(2,3-difluorophenyl)oxirane cannot be overstated. Molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have been instrumental in predicting binding modes and optimizing lead compounds. These tools enable medicinal chemists to design analogs with improved potency and selectivity before experimental synthesis.
Future directions for research on (CAS No. 1689990-96-2) may include exploring its utility in photodynamic therapy (PDT). Epoxides have been investigated as photosensitizer carriers or prodrugs that release reactive oxygen species upon irradiation. The incorporation of fluorine atoms could enhance photophysical properties such as absorption maxima or singlet oxygen yield.
Furthermore, green chemistry principles are increasingly guiding synthetic approaches to (CAS No. 1689990-96-2). Solvent-free reactions or those employing biodegradable solvents are being explored to reduce environmental footprints while maintaining high yields and purity standards required for pharmaceutical applications.
In conclusion,(CAS No. 1689990-96-2) represents a fascinating compound with broad utility across multiple sectors including drug discovery,agrochemicals,and materials science.Being ableto fine-tuneitsstructureforvariousapplicationsmakesitatoolofgreatinteresttobothacademicandindustrialscientists.Alongwithongoingstudiesintoitspharmacologicalandbiophysicalproperties,thismoleculeislikelytobefoundationalinthecreationofnoveltherapeuticsandtechnologiesfor years to come.
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